molecular formula C24H26N2O5 B12459602 propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate

propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate

Cat. No.: B12459602
M. Wt: 422.5 g/mol
InChI Key: NQNYDNRDUOUPNV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, an isoindole ring, and a dioxo-octahydro-ethenocyclopropa moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate typically involves multiple steps, including the formation of the isoindole ring and the benzoate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Isoindole derivatives:

    Benzoate esters: Esters of benzoic acid that are used in various chemical and industrial processes.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

propan-2-yl 4-[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoylamino]benzoate

InChI

InChI=1S/C24H26N2O5/c1-12(2)31-24(30)13-3-5-14(6-4-13)25-19(27)9-10-26-22(28)20-15-7-8-16(18-11-17(15)18)21(20)23(26)29/h3-8,12,15-18,20-21H,9-11H2,1-2H3,(H,25,27)

InChI Key

NQNYDNRDUOUPNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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